molecular formula C16H18N2O2 B1468986 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide CAS No. 1406094-94-7

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

Cat. No.: B1468986
CAS No.: 1406094-94-7
M. Wt: 270.33 g/mol
InChI Key: MSPJZZOHPRZNIG-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (C₁₆H₁₈N₂O₂) is a substituted benzamide featuring an amino group at the 4-position, a benzyloxy group at the 3-position, and dimethylamide functionality at the N-terminus. Its molecular weight is 270.3 g/mol, and it is identified by CAS number 1406094-94-7 .

Properties

IUPAC Name

4-amino-N,N-dimethyl-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPJZZOHPRZNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most commonly reported synthetic strategy involves the following key steps:

This sequence ensures the selective functionalization of the aromatic ring and the formation of the N,N-dimethylbenzamide moiety under controlled conditions.

Detailed Stepwise Preparation

Step Reaction Type Starting Material Reagents & Conditions Product Notes
1 Nitration 3-(Benzyloxy)aniline Mixed acid nitration (HNO3/H2SO4), controlled temperature 4-Nitro-3-(benzyloxy)aniline Selective nitration at para position to benzyloxy group
2 Reduction 4-Nitro-3-(benzyloxy)aniline Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2, Fe/HCl) 4-Amino-3-(benzyloxy)aniline Complete reduction of nitro to amino group
3 Acylation 4-Amino-3-(benzyloxy)aniline N,N-Dimethylbenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Formation of amide bond, base neutralizes HCl byproduct

This route is supported by data from Benchchem and other synthetic reports, emphasizing the importance of controlling reaction conditions to avoid side reactions and impurities.

Industrial Scale Considerations

For industrial production, the above synthetic steps are optimized for scalability:

  • Continuous flow reactors are employed to maintain consistent temperature and mixing, enhancing yield and reproducibility.
  • Solvent selection is optimized to balance solubility, reaction rate, and environmental impact.
  • Purification methods such as crystallization or chromatographic techniques are tailored to remove impurities like unreacted starting materials or side products.
  • Side reaction control involves monitoring and minimizing formation of byproducts such as bis-substituted ammonium salts or over-acylated species.

Alternative Synthetic Approaches and Related Methods

While the above route is standard, alternative methods have been explored in related benzamide syntheses, which may inform improvements:

Reaction Conditions and Reagents Summary

Reaction Step Common Reagents Typical Conditions Notes
Nitration HNO3, H2SO4 0–5 °C to control regioselectivity Avoid over-nitration
Reduction H2, Pd/C or SnCl2, Fe/HCl Room temperature to reflux Catalytic hydrogenation preferred for cleaner reaction
Acylation N,N-Dimethylbenzoyl chloride, Et3N 0–25 °C, inert atmosphere Base scavenges HCl, solvent choice affects yield

Research Findings and Optimization

  • Side Reaction Control: Studies report the formation of bis(4-nitrobenzyl)-dimethylammonium bromide as a side impurity during related syntheses, which can be minimized by controlling the molar ratios and addition rates of reagents.
  • Yield and Purity: Optimized nitration and reduction steps yield high-purity intermediates, essential for efficient amide coupling and final product quality.
  • Scalability: The process is amenable to scale-up with continuous flow technology, improving safety and throughput.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Nitration-Reduction-Acylation 3-(Benzyloxy)aniline Nitration → Reduction → Acylation Straightforward, well-established Requires careful control of nitration
Amide Coupling via Acid Intermediate 4-Amino-3-(benzyloxy)benzoic acid Ester hydrolysis → Amide coupling with dimethylamine Modular, allows late-stage modifications Requires preparation of acid intermediate
Phenol Alkylation Post-Amide Formation 4-Amino-3-hydroxybenzamide derivatives Amide coupling → Phenol alkylation Flexibility in benzyl group introduction Protecting groups may be needed

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amino derivatives.

Scientific Research Applications

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy and dimethylamino groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Key Features
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (C₁₆H₁₈N₂O₂) 3-Benzyloxy, 4-amino, N,N-dimethylamide Balanced polarity; potential for hydrogen bonding via amino and amide groups.
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide () 4-Trifluoromethyl, pivaloyloxy, benzyloxy Electron-withdrawing CF₃ group enhances electrophilicity; used in deamination.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl)amide N,O-bidentate directing group for metal-catalyzed C–H functionalization.
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)azetidin-1-yl)benzamide () 3-Chloroazetidinyl, substituted phenyl β-lactam-like azetidinone ring; synthesized via ultrasound-assisted methods.

Biological Activity

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by an amino group at the para position, a benzyloxy group at the meta position, and a dimethylamino group attached to the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2, with a molecular weight of approximately 258.31 g/mol. The presence of functional groups such as the amino and benzyloxy groups enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC15H18N2O2
Molecular Weight258.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its inhibitory effects on various enzymes involved in cancer pathways, particularly those related to cell proliferation and survival.

  • Enzyme Inhibition : It has shown potential as an inhibitor of mono-ADP-ribosyltransferases, which are critical in cellular processes such as DNA repair and apoptosis.
  • Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to enzyme active sites, enhancing its inhibitory potency.

Biological Activity Studies

Recent research has explored the biological activities of this compound through various assays:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
  • Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity, which may be attributed to its structural features that facilitate interaction with microbial targets.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Inhibition of Cancer Cell Proliferation : A study reported that this compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects.
  • Selective Toxicity : Research indicated that it selectively inhibited cancer cells while showing reduced toxicity towards normal cells, highlighting its therapeutic potential .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
4-Amino-3-(benzyloxy)benzamideLacks dimethylamino groupDifferent biological profile
4-Amino-3-(benzyloxy)-N-methylbenzamideContains one methyl groupAltered solubility and reactivity
4-Amino-3-(benzyloxy)-N,N-diethylbenzamideEthyl groups instead of methylVariations in enzyme inhibition

The presence of both benzyloxy and dimethylamino groups in this compound contributes to its enhanced lipophilicity and biological interactions compared to other analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide
Reactant of Route 2
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4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

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